molecular formula C15H15NO5 B2942190 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide CAS No. 1396847-36-1

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide

Cat. No.: B2942190
CAS No.: 1396847-36-1
M. Wt: 289.287
InChI Key: TXJLVAFFGCIBNE-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide is a synthetic organic compound featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety linked to a hydroxypropyl chain, which is further functionalized with a furan-2-carboxamide group.

The benzo[d][1,3]dioxol group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and binding affinity in CNS-targeting compounds .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-15(18,8-16-14(17)12-3-2-6-19-12)10-4-5-11-13(7-10)21-9-20-11/h2-7,18H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJLVAFFGCIBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CO1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of catechol derivatives under acidic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, and the furan-2-carboxamide group is added through a subsequent amide coupling reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often use alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

Industry: The compound's unique chemical structure makes it valuable in the production of advanced materials and polymers.

Mechanism of Action

The exact mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide is still under investigation. it is believed to interact with specific molecular targets and pathways involved in cellular processes, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Core Structural Differences

The target compound is distinguished by its furan-2-carboxamide group and hydroxypropyl linker. Below is a comparison with key analogs from the evidence:

Compound Name (Source) Core Structure Key Substituents Synthesis Yield Purity
Target Compound Furan-2-carboxamide Benzo[d][1,3]dioxol, hydroxypropyl N/A N/A
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b) Thiazol-2-yl acetamide Benzoyl, phenyl, benzo[d][1,3]dioxol 45% >95%
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (55) Cyclopropanecarboxamide 3-chloro-4-methoxybenzoyl, phenyl 27% N/A
Biphenyl-thiazol-carboxamide Biphenyl-thiazol Pyridin-3-yl, benzo[d][1,3]dioxol N/A >95%
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-methyl-4-(1-(2-methylbenzoyl)indolin-5-yl)thiazol-2-yl)... Thiazol-indolinyl Methylbenzoyl, indolinyl N/A 97%

Key Observations :

  • Thiazol vs. Furan Core : Thiazol-containing analogs (e.g., compounds 5b ) exhibit higher synthetic yields (45–27%) compared to biphenyl or indolinyl derivatives. The furan carboxamide in the target compound may offer distinct electronic properties due to the oxygen-rich heterocycle.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in , chloro in 55 ) reduce yields but enhance stability. The hydroxypropyl group in the target compound could improve solubility relative to bulkier substituents like biphenyl .

Physicochemical and Analytical Data

While direct data for the target compound are unavailable, trends from analogs suggest:

  • Melting Points : Benzo[d][1,3]dioxol derivatives typically exhibit melting points >150°C (e.g., benzimidazoles in ).
  • Spectroscopy : ¹H/¹³C NMR would show characteristic signals for the methylenedioxy group (δ ~5.9–6.0 ppm for protons; δ ~100–110 ppm for carbons) . The hydroxypropyl group may appear as a triplet near δ ~3.5 ppm.
  • Mass Spectrometry : HRMS would confirm the molecular ion (e.g., [M+H]⁺) with precision ≤5 ppm, as seen in biphenyl derivatives .

Functional Group Impact on Bioactivity (Inferred)

  • Thiazol vs. Furan : Thiazol rings (e.g., in 5b ) are associated with kinase inhibition, while furans may modulate metabolic pathways due to their polarity.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antioxidant properties. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

  • Molecular Formula : C12H11NO4
  • Molecular Weight : 233.23 g/mol
  • Structure : The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a furan-2-carboxamide structure that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Introduction of Hydroxypropyl Group : The benzo[d][1,3]dioxole intermediate is reacted with propylene oxide in the presence of a base.
  • Formation of Carboxamide : The final compound is synthesized by reacting the hydroxypropyl derivative with furan-2-carboxylic acid derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
2aHep3B1625.8Induces G2-M arrest
2bHep3B2340Moderate activity

In particular, compound 2a has shown potent anticancer activity comparable to doxorubicin, indicating its potential as a therapeutic agent against liver cancer .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the DPPH assay. The results indicated that this compound exhibits moderate antioxidant activity, which may contribute to its overall biological efficacy:

CompoundDPPH IC50 (µM)
2a39.85
Trolox7.72

These findings suggest that while the compound has antioxidant properties, it is less effective than established antioxidants like Trolox .

The biological activity of this compound is believed to involve:

  • Interaction with Molecular Targets : The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues.
  • Cell Cycle Arrest : Studies indicate that compound 2a induces cell cycle arrest in the G2-M phase, which is critical for its anticancer effects .

Case Studies

A notable case study involved the evaluation of various benzodioxole derivatives for their anticancer and antioxidant activities. Compounds 2a and 2b showed promising results against Hep3B cell lines with significant reductions in alpha-fetoprotein levels, suggesting their potential as therapeutic agents in liver cancer treatment .

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